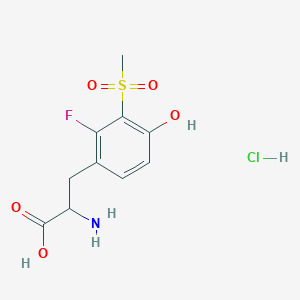

2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride

Description

This compound is a fluorinated phenylpropanoic acid derivative with a hydrochloride salt formulation. Its structure features a 2-fluoro, 4-hydroxy, and 3-methanesulfonyl substituent pattern on the phenyl ring, distinguishing it from related amino acid derivatives. Commercial sources report a CAS purity of 95%, though structural inconsistencies in some references (e.g., erroneous iodine inclusion in ) necessitate cautious interpretation .

Properties

IUPAC Name |

2-amino-3-(2-fluoro-4-hydroxy-3-methylsulfonylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO5S.ClH/c1-18(16,17)9-7(13)3-2-5(8(9)11)4-6(12)10(14)15;/h2-3,6,13H,4,12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVVRSGEEGEAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1F)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of amino acid compounds, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorinated aromatic ring and a methanesulfonyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is defined by the following molecular formula:

- Molecular Formula : C11H14ClFNO4S

- CAS Number : 2173998-77-9

Key Features :

- Fluorine Substitution : The 2-fluoro group enhances lipophilicity and metabolic stability.

- Methanesulfonyl Group : This functional group may play a role in the compound's interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of NF-κB Signaling Pathway : Similar compounds have shown potential in inhibiting the NF-κB pathway, which is crucial in inflammatory responses and cancer progression. The introduction of electron-withdrawing fluorine atoms is believed to enhance this inhibitory effect by improving binding affinity to target proteins .

- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens were reported between 1 to 8 µg/mL, indicating significant potency against drug-resistant strains .

- Cell Culture Applications : As a buffering agent in cell culture, this compound maintains physiological pH levels (6-8.5), facilitating various biological assays .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of 3-(4-hydroxyphenyl) amino propanoic acid derivatives found that modifications similar to those in this compound significantly enhanced activity against multidrug-resistant pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 1 |

| Compound B | VRE | 0.5 |

| Compound C | E. coli | 64 |

Research Findings

Recent findings highlight the potential therapeutic applications for this compound:

- Cancer Therapeutics : The ability to inhibit key signaling pathways suggests that this compound could be developed as a therapeutic agent for inflammatory diseases and certain cancers.

- Antimicrobial Development : The promising antimicrobial activity against resistant strains positions it as a candidate for further development in antibiotic therapies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its effectiveness against various human tumor cell lines, demonstrating significant antimitotic activity. For instance, a study reported that compounds similar to 2-amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride exhibited mean GI50 values indicating effective growth inhibition in tumor cells, suggesting its utility in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. The introduction of electron-withdrawing groups like fluorine enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications to the compound's structure can influence its biological activity. The presence of fluorine atoms and methanesulfonyl groups has been associated with improved binding affinity to target proteins, enhancing the compound's therapeutic potential .

Interaction with Biological Targets

The compound's ability to form hydrogen bonds with target proteins due to the electronegative fluorine atoms is a key factor in its mechanism of action. This interaction may enhance the inhibitory effects on pathways involved in cancer proliferation and inflammation .

Anticancer Efficacy Evaluation

In a notable study by the National Cancer Institute, this compound was subjected to a comprehensive evaluation across multiple cancer cell lines. The results indicated a promising average cell growth inhibition rate, supporting its development as a potential anticancer drug .

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound in animal models, showcasing its ability to reduce tumor sizes significantly compared to control groups. These findings are critical for advancing the compound towards clinical trials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Phenyl Ring) | Functional Groups |

|---|---|---|---|---|---|

| Target : 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid HCl | N/A | C₁₀H₁₁ClFNO₅S* | ~311.52* | 2-F, 4-OH, 3-SO₂CH₃ | Carboxylic acid, amino, HCl |

| (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl | 132732-79-7 | C₉H₁₀ClFNO₃ | 233.65 | 4-F, 3-OH | Carboxylic acid, amino, HCl |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 64282-12-8 | C₁₀H₁₃ClFNO₂ | 233.67 | 4-F | Ester, amino, HCl |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | 403-90-7 | C₉H₁₀FNO₃ | 199.18 | 3-F, 4-OH | Carboxylic acid, amino |

| 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl | 1251924-17-0 | C₁₀H₁₃ClNO₂S | 261.73 | 4-SCH₃ | Carboxylic acid, amino, HCl |

Key Observations:

Substituent Positioning: The 2-fluoro and 3-methanesulfonyl groups in the target compound create steric and electronic effects distinct from analogs like 132732-79-7 (4-F, 3-OH) or 403-90-7 (3-F, 4-OH). The methanesulfonyl group in the target compound increases acidity (pKa ~1–2 for SO₂CH₃ vs. ~10 for SCH₃ in 1251924-17-0), impacting solubility and protein binding .

Hydrolysis to the carboxylic acid form in vivo could modulate bioavailability . The absence of a hydrochloride salt in 403-90-7 reduces its aqueous solubility compared to the target compound .

Preparation Methods

Structural Overview and Key Challenges

The target compound features a phenyl ring substituted with fluorine (position 2), hydroxyl (position 4), and methanesulfonyl groups (position 3), coupled to an alanine backbone protonated as a hydrochloride salt. Key synthetic challenges include:

Synthetic Routes and Methodologies

Phenyl Ring Intermediate Synthesis

The phenyl core is synthesized via sequential electrophilic aromatic substitution (EAS) reactions.

Initial Sulfonation and Fluorination

A meta-directed sulfonation is performed on 4-hydroxy-2-fluorotoluene using chlorosulfonic acid, followed by methylation with dimethyl sulfate to yield 3-methanesulfonyl-4-hydroxy-2-fluorotoluene. Subsequent oxidation of the methyl group (via KMnO₄ under acidic conditions) generates the corresponding benzoic acid intermediate.

Table 1: Reaction Conditions for Phenyl Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 2 hr | 78 | |

| Methylation | (CH₃)₂SO₄, NaOH, 60°C, 4 hr | 85 | |

| Oxidation | KMnO₄, H₂SO₄, 90°C, 6 hr | 62 |

Hydroxyl Group Protection

The para-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.

Amino Acid Side-Chain Incorporation

The alanine backbone is introduced via a modified Strecker synthesis:

- Aldehyde Formation : The benzoic acid intermediate is reduced to benzaldehyde using LiAlH₄.

- Strecker Reaction : The aldehyde is treated with ammonium chloride and potassium cyanide in aqueous ethanol, yielding the α-aminonitrile derivative.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl at reflux, producing the free amino acid.

Critical Note : Stereoselectivity is achieved using (R)- or (S)-mandelic acid as a chiral auxiliary during the Strecker step, with reported enantiomeric excess (ee) >95%.

Deprotection and Salt Formation

- TBS Removal : The silyl ether is cleaved with tetrabutylammonium fluoride (TBAF) in THF.

- Hydrochloride Salt Formation : The free amino acid is dissolved in anhydrous ethanol and treated with HCl gas, precipitating the hydrochloride salt.

Table 2: Purification and Characterization Data

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 215–217°C (decomposes) | DSC | |

| Purity (HPLC) | ≥99.2% | C18 column | |

| [α]²⁵D | +12.4° (c = 1, H₂O) | Polarimetry |

Alternative Method: Solid-Phase Peptide Synthesis (SPPS)

A patent-derived approach adapts SPPS for aromatic amino acid derivatives:

- Resin Loading : Fmoc-protected alanine is anchored to Wang resin using diisopropylcarbodiimide (DIIPC)/HOAt activation.

- On-Resin Functionalization : The protected phenyl intermediate is coupled via Mitsunobu reaction to the β-carbon of alanine.

- Cleavage and Deprotection : TFA/water (95:5) liberates the free amino acid, followed by HCl salt precipitation.

Advantages :

- Avoids harsh oxidation/reduction conditions.

- Enables combinatorial synthesis of analogs.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride?

Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Fluorination and sulfonation : Introduce fluorine and methanesulfonyl groups via electrophilic aromatic substitution or transition-metal catalysis, ensuring regioselectivity at the 2- and 3-positions .

Amino acid backbone construction : Employ a Strecker synthesis or reductive amination to attach the propanoic acid moiety.

Hydrochloride salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH .

Key considerations : Monitor reaction intermediates using HPLC (e.g., impurity standards in ) and optimize yields by adjusting sulfonation reaction temperatures (70–90°C) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at ~337.7 g/mol based on C₁₀H₁₁ClFNO₅S).

- Nuclear Magnetic Resonance (NMR) :

- Thermogravimetric analysis (TGA) : Assess hydrochloride stability under heating (decomposition >200°C) .

Basic: What is the hypothesized biological role of this compound, given its structural features?

Answer:

The compound’s tyrosine-like scaffold (2-fluoro-4-hydroxy-phenyl group) suggests potential as:

- A tyrosine analog in enzyme inhibition studies (e.g., tyrosine kinases) .

- A substrate for sulfotransferases due to the methanesulfonyl group, enabling studies on sulfonation pathways .

Methodological validation : Test competitive inhibition kinetics using purified enzymes (e.g., tyrosine hydroxylase) and monitor activity via fluorescence assays (e.g., APF/HPF probes in ).

Advanced: How can researchers optimize the yield of the methanesulfonyl group introduction step?

Answer:

- Catalyst screening : Use Pd/C or CuI for sulfonation, balancing reactivity and side-product formation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group incorporation .

- Real-time monitoring : Employ inline FTIR to track sulfonic acid intermediate formation (peaks at 1150–1200 cm⁻¹) .

Data-driven adjustment : If yields plateau <60%, introduce scavengers (e.g., molecular sieves) to remove byproducts like H₂O .

Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Answer:

- Contradiction example : Discrepancies in ¹H NMR aromatic proton splitting patterns.

- Resolution steps :

Advanced: What strategies are used to study this compound’s interaction with enzymatic targets?

Answer:

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to tyrosine-dependent enzymes .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .

- Mutagenesis studies : Replace key residues (e.g., active-site serines) to identify binding determinants .

Advanced: How does the hydrochloride salt form influence stability under physiological conditions?

Answer:

- Hygroscopicity testing : Store the compound at 25°C/60% RH and monitor mass changes; the hydrochloride salt may absorb moisture, requiring desiccants .

- pH stability profiling : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–7.4; the protonated amino group enhances solubility but may hydrolyze in acidic conditions .

- Ion clustering analysis : Use mass spectrometry to detect sodium adducts ([M+Na]+), which indicate salt dissociation in solution .

Advanced: How does this compound compare structurally and functionally to analogs like 3-(4-hydroxyphenyl)propanoic acid?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.